Ristocetin A sulfate

Description

Properties

CAS No. |

11140-99-1 |

|---|---|

Molecular Formula |

C95H112N8O48S |

Molecular Weight |

2166.0 g/mol |

IUPAC Name |

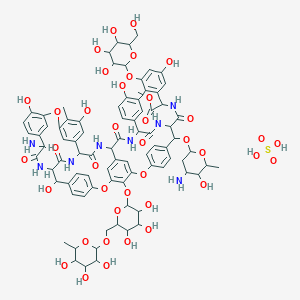

methyl (2R,18R,19S,22R,34S,37R,40R,52S)-22-amino-2-[(2S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid |

InChI |

InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4)/t31-,32?,44?,48+,54+,55+,56+,57+,59+,60+,61-,62+,63-,64-,65?,66-,67+,68+,69+,70+,71+,72+,73-,74-,75?,76-,77-,78-,79?,80+,82-,83+,91-,92-,93+,94+,95-;/m0./s1 |

InChI Key |

HHRPQUHYQBGHHF-KLMVPGKNSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-] |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O |

Appearance |

Light tan powder |

Synonyms |

Ristocetin Sulfate; Ristomycin Sulfate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Ristocetin A Sulfate in Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms underpinning the action of Ristocetin A sulfate in inducing platelet aggregation. It covers the core interactions, signaling pathways, and quantitative parameters relevant to its use in research and clinical diagnostics.

Introduction: The Role of Ristocetin in Hemostasis Research

Ristocetin, a glycopeptide antibiotic, is a critical laboratory tool for evaluating platelet function.[1][2] Its clinical use as an antibiotic was halted due to findings of induced thrombocytopenia.[3] However, this very property has made it invaluable for the in vitro assessment of the von Willebrand Factor (vWF) and platelet glycoprotein Ib-IX-V (GPIb-IX-V) complex interaction, which is fundamental to primary hemostasis.[1][4] The Ristocetin-induced platelet aggregation (RIPA) assay is a cornerstone for diagnosing hereditary and acquired bleeding disorders, including von Willebrand Disease (vWD) and Bernard-Soulier syndrome.[2][4][5]

Core Mechanism of Action: Facilitating the vWF-GPIbα Interaction

Under normal physiological conditions, the interaction between vWF and the GPIb-IX-V complex on platelets is initiated by high shear stress in the vasculature.[6][7] Ristocetin A sulfate bypasses the need for shear stress, inducing this interaction under static laboratory conditions.[6][7][8]

The primary mechanism involves Ristocetin acting as a molecular modulator, promoting the binding of the vWF A1 domain to the GPIbα subunit of the platelet receptor complex.[6][7] This is achieved through a two-pronged effect:

-

Conformational Change in vWF : Ristocetin binds to vWF, inducing a critical conformational change.[8][9][10] This structural alteration exposes the otherwise cryptic binding site on the vWF A1 domain for GPIbα.[8][9]

-

Electrostatic Interaction Modulation : Ristocetin is believed to alter the electrostatic forces between vWF and GPIbα, further facilitating their binding.[3][4]

This binding cross-links adjacent platelets via large vWF multimers, leading to an initial platelet agglutination. This is a passive process, distinct from metabolically active aggregation.[11] However, this initial agglutination can trigger subsequent intracellular signaling, leading to true platelet activation and aggregation.[2][12]

Quantitative Data Summary

The aggregation response to Ristocetin is highly dependent on its concentration and the functional integrity of both vWF and the GPIb-IX-V complex. The following table summarizes key quantitative parameters used in RIPA assays.

| Parameter | Concentration (mg/mL) | Application/Observation | Reference |

| Standard Ristocetin Concentration | 1.0 - 1.5 | Used for general screening of vWF-dependent platelet function. Defective aggregation at this concentration may indicate vWD types 1, 2A, 2M, or 3. | [4] |

| Low-Dose Ristocetin Concentration | 0.5 - 0.7 | Used to diagnose Type 2B vWD and Platelet-Type vWD, which are characterized by enhanced (hyperactive) aggregation at low concentrations due to a "gain-of-function" mutation leading to increased vWF affinity for GPIbα. | [3][4] |

| RIPA Threshold | Variable | The concentration of Ristocetin required to induce 30% platelet aggregation. This provides a quantitative measure of platelet responsiveness. | [4] |

| ADAMTS13 Cleavage Enhancement | ~0.8 | The lowest concentration of Ristocetin that produced maximum proteolysis of a vWF fragment by ADAMTS13, indicating coupled exposure of the GPIbα binding site and the ADAMTS13 cleavage site. | [8] |

Experimental Protocols

Ristocetin-Induced Platelet Aggregation (RIPA) by Light Transmission Aggregometry (LTA)

This is the gold-standard method for assessing Ristocetin-induced platelet function.

Principle: LTA measures the increase in light transmission through a stirred suspension of platelet-rich plasma (PRP) as platelets aggregate.[13]

Methodology:

-

Sample Preparation:

-

Collect whole blood in 3.2% sodium citrate tubes.

-

Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 x g for 10-15 minutes).

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). The PPP is used to set the 100% aggregation baseline.[13]

-

-

Assay Procedure:

-

Place a cuvette with PRP into the aggregometer and set the 0% aggregation baseline.[13]

-

Add a standardized concentration of Ristocetin A sulfate (e.g., 1.2 mg/mL or 0.5 mg/mL) to the PRP.[13]

-

Record the change in light transmission over time as platelets aggregate. The result is typically expressed as the maximum percentage of aggregation.

-

-

Mixing Studies:

Signaling Pathways and Visualizations

While the initial Ristocetin-mediated agglutination is a passive process, the clustering of GPIb-IX-V receptors can initiate intracellular signaling cascades that lead to active platelet aggregation.

Initial vWF-GPIbα Binding and Agglutination

The core mechanism is the Ristocetin-facilitated bridge between platelets via vWF.

Caption: Ristocetin induces a conformational change in vWF, enabling it to cross-link platelets via the GPIb-IX-V complex.

Downstream Signaling Cascade

The binding and clustering of the GPIb-IX-V complex can trigger "outside-in" signaling, activating the platelet. This pathway is complex and shares components with shear-induced activation. Key pathways involved include the PI3-Kinase/Akt pathway and PLCγ2 activation.[15][16]

Caption: Downstream signaling from GPIb-IX-V clustering leads to integrin activation and stable aggregation.

Experimental Workflow for RIPA

The logical flow of a RIPA experiment, from sample collection to result interpretation.

Caption: Standard workflow for Ristocetin-Induced Platelet Aggregation (RIPA) using Light Transmission Aggregometry.

Conclusion

Ristocetin A sulfate remains an indispensable tool in the study of platelet function. Its mechanism of action, centered on inducing a conformational change in vWF to facilitate binding to the platelet GPIb-IX-V complex, effectively mimics the initial stages of hemostasis under high shear. A thorough understanding of this mechanism, supported by quantitative analysis and defined experimental protocols, is essential for researchers and drug development professionals working to diagnose and treat disorders of hemostasis.

References

- 1. biodatacorp.com [biodatacorp.com]

- 2. biodatacorp.com [biodatacorp.com]

- 3. Ristocetin Induced Platelet Agglutination [LTA] [practical-haemostasis.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Ristocetin-Induced Platelet Aggregation (RIPA) and RIPA Mixing Studies | Springer Nature Experiments [experiments.springernature.com]

- 6. Ristocetin-dependent, but not botrocetin-dependent, binding of von Willebrand factor to the platelet glycoprotein Ib-IX-V complex correlates with shear-dependent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Evidence from limited proteolysis of a ristocetin-induced conformational change in human von Willebrand factor that promotes its binding to platelet glycoprotein Ib-IX-V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perhaps It’s Not the Platelet: Ristocetin Uncovers the Potential Role of von Willebrand Factor in Impaired Platelet Aggregation Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Studies on the mechanism of ristocetin-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. coachrom.com [coachrom.com]

- 14. Ristocetin-Induced Platelet Aggregation (RIPA) and RIPA Mixing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New Concepts and Mechanisms of Platelet Activation Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of Ristocetin A Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ristocetin A, a glycopeptide antibiotic originally derived from Amycolatopsis lurida, is a critical tool in the field of hemostasis and thrombosis research.[1][2] While its clinical use as an antibiotic was halted due to findings of induced thrombocytopenia and platelet agglutination, these very properties have made it an indispensable reagent for in vitro diagnostic assays.[2][3] This technical guide provides a comprehensive overview of the biochemical properties of Ristocetin A sulfate, with a focus on its mechanism of action, its interaction with von Willebrand Factor (vWF) and platelets, and the downstream signaling pathways it triggers.

Physicochemical Properties

Ristocetin A is a large, complex glycopeptide with a molecular structure that facilitates its unique biological activity. The sulfate salt is commonly used in laboratory settings.

| Property | Value | Source |

| Molecular Formula | C₉₅H₁₁₀N₈O₄₄·H₂SO₄ | Internal Data |

| Molecular Weight | 2166.0 g/mol | Internal Data |

| Appearance | White to off-white powder | Internal Data |

| Solubility | Soluble in water and DMSO | Internal Data |

Mechanism of Action: A Bridge Between vWF and Platelets

The primary biochemical function of Ristocetin A sulfate in hematology is its ability to induce the agglutination of platelets in the presence of von Willebrand Factor (vWF).[1][2] This process is not a true aggregation event as it does not initially require metabolic activity from the platelet. Instead, ristocetin acts as a cofactor, mediating the binding of vWF to the glycoprotein Ib-IX-V (GPIb-IX-V) complex on the platelet surface.[1][4]

The mechanism can be summarized in the following steps:

-

Binding to vWF: Ristocetin A first binds to specific domains on the A1 domain of the vWF molecule.[5]

-

Conformational Change: This binding induces a conformational change in the vWF A1 domain, exposing the binding site for the platelet GPIbα receptor.[1]

-

vWF-GPIbα Interaction: The exposed site on vWF then binds with high affinity to the GPIbα subunit of the GPIb-IX-V complex on the platelet membrane.[4]

-

Platelet Agglutination: The multimeric nature of vWF allows it to bridge multiple platelets, leading to their agglutination.[6]

This ristocetin-mediated interaction mimics the physiological process of platelet adhesion that occurs under high shear stress in the vasculature, where vWF unfolds to expose its GPIbα binding site.[3]

Quantitative Data

Precise quantitative data for the binding affinities and potency of Ristocetin A sulfate are not extensively consolidated in publicly available literature. However, concentrations used in standard laboratory assays provide an indication of its effective range. The binding of vWF to platelets in the presence of ristocetin has been shown to reach equilibrium within 30 seconds.[7]

| Parameter | Condition | Value | Source(s) |

| Ristocetin Concentration (RIPA) | Low Dose | <0.5 - 0.7 mg/mL | [3][4] |

| Standard Dose | 1.0 - 1.5 mg/mL | [4][8] | |

| vWF Binding to Platelets | Time to Equilibrium | ~30 seconds | [7] |

| Ristocetin Dimerization | Equilibrium Dissociation Constant (Kd) | 5.0 x 10⁻⁴ M (~1.1 mg/mL) | [5] |

Experimental Protocols

Ristocetin-Induced Platelet Agglutination (RIPA) by Light Transmission Aggregometry (LTA)

This is a widely used method to assess vWF function and diagnose von Willebrand Disease (vWD).[3][9]

1. Principle:

Light transmission through a suspension of platelet-rich plasma (PRP) is measured. As platelets agglutinate in response to an agonist, the turbidity of the PRP decreases, allowing more light to pass through to a photocell. The change in light transmission is recorded over time.[10]

2. Reagents and Materials:

-

Patient platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Ristocetin A sulfate solution (typically at concentrations to achieve final assay concentrations of 0.5 mg/mL and 1.2-1.5 mg/mL)[3][8]

-

Saline

-

Aggregometer with cuvettes and stir bars

-

Pipettes

3. Procedure:

-

Sample Preparation: Prepare PRP and PPP from citrated whole blood by differential centrifugation. The blood sample should be kept at room temperature and processed within 4 hours of collection.[10]

-

Instrument Setup: Calibrate the aggregometer using PRP (0% transmission) and PPP (100% transmission).[10]

-

Assay:

-

Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.[10]

-

Start the recording and establish a baseline of light transmission.

-

Add a specific volume of the Ristocetin A sulfate solution to achieve the desired final concentration.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: The maximum percentage of aggregation and the slope of the aggregation curve are analyzed. Results are compared to those obtained with normal control plasma.

Signaling Pathways

While the initial agglutination is a passive process, the binding of the vWF-ristocetin complex to GPIb-IX-V can trigger intracellular signaling pathways, leading to platelet activation.[11][12]

This signaling cascade involves:

-

Activation of Phospholipase C (PLC): The binding event initiates a signal that activates PLC.[11][12]

-

Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), leading to the release of stored Ca²⁺ into the cytoplasm.[13]

-

Activation of Protein Kinase C (PKC): Both the increased intracellular Ca²⁺ and DAG activate Protein Kinase C (PKC).[11][12]

-

Downstream Effects: PKC activation leads to a cascade of phosphorylation events that contribute to platelet shape change, granule secretion, and the activation of the integrin αIIbβ3, which is necessary for true platelet aggregation.[11][12]

Conclusion

Ristocetin A sulfate remains a cornerstone reagent in the study of platelet function and the diagnosis of von Willebrand Disease. Its unique ability to induce a conformational change in vWF, thereby promoting its binding to the platelet GPIb-IX-V receptor, provides a powerful in vitro model for studying a crucial aspect of hemostasis. Understanding the biochemical properties, the kinetics of the interactions it mediates, and the signaling pathways it can trigger is essential for researchers and clinicians working in hematology and drug development. Further research to elucidate the precise binding kinetics and to fully map the downstream signaling events will continue to refine our understanding of platelet physiology and pathology.

References

- 1. biodatacorp.com [biodatacorp.com]

- 2. Ristocetin-induced platelet aggregation - Wikipedia [en.wikipedia.org]

- 3. Ristocetin Induced Platelet Agglutination [LTA] [practical-haemostasis.com]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic study of von Willebrand factor self-aggregation induced by ristocetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of platelets, von Willebrand factor, and ristocetin during platelet agglutination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Defective Ristocetin-Induced Platelet Aggregation in von Willebrand's Disease and its Correction by Factor VIII - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.viamedica.pl [journals.viamedica.pl]

- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 11. von Willebrand factor binding to platelet GpIb initiates signals for platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JCI - von Willebrand factor binding to platelet GpIb initiates signals for platelet activation. [jci.org]

- 13. Ristocetin-induced platelet agglutination stimulates GPIIb/IIIa-dependent calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]

Ristocetin A Sulfate vs. Ristocetin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuances of Ristocetin A sulfate and Ristocetin B, two closely related glycopeptide antibiotics pivotal in hemostasis research. While often used interchangeably or as a mixture, their distinct structural properties suggest differential activities that are critical for researchers to understand in the context of von Willebrand factor (vWF) and platelet function studies. This document provides a comprehensive overview of their structures, mechanisms of action, comparative data where available, and detailed experimental protocols.

Structural and Physicochemical Properties

Ristocetin is a complex glycopeptide antibiotic produced by the bacterium Amycolatopsis lurida. The two major components, Ristocetin A and Ristocetin B, share the same peptide core but differ in their glycosylation patterns. This structural variance is the primary determinant of their potential differences in biological activity.

Ristocetin A is the more heavily glycosylated of the two, featuring a tetrasaccharide moiety attached to its aglycone core.

Ristocetin B possesses a simpler glycosylation, lacking the complete tetrasaccharide chain present in Ristocetin A.

This difference in sugar residues contributes to a significant variance in their molecular weights and likely influences their solubility, stability, and interaction with biological targets.

Table 1: Physicochemical Properties of Ristocetin A Sulfate and Ristocetin B

| Property | Ristocetin A Sulfate | Ristocetin B |

| Molecular Formula | C₉₅H₁₁₀N₈O₄₄·H₂SO₄ | C₈₄H₉₅N₈O₃₅ |

| Molecular Weight | ~2166.0 g/mol | ~1773.7 g/mol |

| Key Structural Difference | Contains a tetrasaccharide moiety | Lacks the full tetrasaccharide moiety of Ristocetin A |

| Common Commercial Form | Often supplied as a mixture of A and B | Less commonly available in pure form |

It is crucial for researchers to be aware that many commercial preparations of "Ristocetin" or "Ristocetin A sulfate" are, in fact, mixtures of both A and B forms. The exact ratio of these components can vary between batches and suppliers, potentially introducing variability in experimental results. For studies requiring high precision, the use of purified Ristocetin A or B is recommended, if available.

Mechanism of Action in Platelet Agglutination

Ristocetin's primary application in research is its ability to induce platelet agglutination in the presence of von Willebrand factor (vWF). This process, known as Ristocetin-Induced Platelet Agglutination (RIPA), is central to the diagnosis of von Willebrand disease (vWD) and the study of platelet function.[1][2][3]

The mechanism can be summarized in the following steps:

-

Ristocetin-vWF Binding: Ristocetin binds to the A1 domain of vWF, a large multimeric glycoprotein found in plasma.[4][5] This binding is thought to induce a conformational change in vWF.

-

vWF-GPIbα Interaction: The conformational change in vWF exposes its binding site for the platelet glycoprotein Ibα (GPIbα), a component of the GPIb-IX-V receptor complex on the platelet surface.[3][4]

-

Platelet Agglutination: The binding of multiple vWF multimers to GPIbα receptors on adjacent platelets leads to the cross-linking and agglutination of platelets.[1]

The structural differences between Ristocetin A and B, specifically the presence of the large tetrasaccharide in Ristocetin A, may influence the efficiency of their binding to vWF and the subsequent conformational changes, thereby potentially affecting their potency in inducing platelet agglutination. However, a lack of studies using the purified individual components has made direct quantitative comparisons challenging.

Mechanism of Ristocetin-Induced Platelet Agglutination.

Comparative Efficacy in Research Applications

While direct quantitative comparisons of purified Ristocetin A and B are scarce in the literature, the functional consequences of their structural differences can be inferred. The larger size and additional sugar residues of Ristocetin A could lead to altered binding kinetics with vWF compared to Ristocetin B. This might manifest as differences in the minimal concentration required to induce platelet aggregation or variations in the rate and extent of agglutination.

Without specific EC₅₀ or binding affinity data for the purified forms, researchers should exercise caution when comparing results obtained with different sources or batches of Ristocetin.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible research. Below are methodologies for key experiments involving Ristocetin.

Ristocetin-Induced Platelet Aggregation (RIPA) by Light Transmission Aggregometry (LTA)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Materials:

-

Patient or subject blood collected in 3.2% sodium citrate.

-

Ristocetin A sulfate or Ristocetin B (if available, otherwise specify the commercial source and lot number).

-

Light Transmission Aggregometer.

-

Centrifuge.

-

Pipettes and consumables.

-

Saline.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a new tube.

-

Centrifuge the remaining blood at >2000 x g for 15 minutes to obtain PPP.

-

-

Instrument Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.

-

-

Aggregation Assay:

-

Pipette a standardized volume of PRP into a cuvette with a stir bar.

-

Place the cuvette in the aggregometer and allow it to equilibrate for at least 2 minutes.

-

Add a specific concentration of Ristocetin to the PRP. Typical final concentrations range from 0.5 mg/mL to 1.5 mg/mL.

-

Record the change in light transmission for a defined period (e.g., 10 minutes).

-

-

Data Analysis:

-

The results are typically expressed as the maximum percentage of aggregation or the slope of the aggregation curve.

-

Workflow for Ristocetin-Induced Platelet Aggregation (RIPA).

von Willebrand Factor Ristocetin Cofactor (vWF:RCo) Assay

This functional assay quantifies the ability of a patient's vWF to agglutinate platelets in the presence of Ristocetin.

Materials:

-

Patient or subject platelet-poor plasma (PPP).

-

Lyophilized or formalin-fixed normal platelets.

-

Ristocetin A sulfate or Ristocetin B.

-

vWF-deficient plasma (for standard curve).

-

Calibrator plasma with known vWF:RCo activity.

-

Aggregometer or automated coagulation analyzer.

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized platelets according to the manufacturer's instructions.

-

Prepare a standard curve by diluting calibrator plasma in vWF-deficient plasma.

-

-

Assay Performance:

-

Mix a standardized volume of patient PPP (or diluted calibrator) with the platelet suspension.

-

Add a fixed concentration of Ristocetin to initiate the reaction.

-

Measure the rate of platelet agglutination using an aggregometer or automated analyzer.

-

-

Data Analysis:

-

Generate a standard curve by plotting the agglutination rate against the known vWF:RCo concentrations of the calibrators.

-

Determine the vWF:RCo activity of the patient sample by interpolating its agglutination rate on the standard curve. The results are typically reported in International Units per deciliter (IU/dL).

-

Summary and Recommendations for Researchers

The choice between Ristocetin A sulfate and Ristocetin B, or the use of a mixture, has important implications for the reproducibility and interpretation of research findings in the field of hemostasis.

-

Structural Awareness: Researchers should be cognizant of the structural differences between Ristocetin A and B and the potential for these differences to influence experimental outcomes.

-

Commercial Product Specification: When using commercial Ristocetin, it is advisable to obtain information from the supplier regarding the relative composition of A and B forms, if available. Reporting the source and lot number of the reagent is critical for reproducibility.

-

Need for Comparative Studies: There is a clear need for studies that directly compare the potency and binding kinetics of purified Ristocetin A and Ristocetin B in vWF-dependent platelet agglutination assays. Such data would be invaluable for standardizing research protocols and improving the accuracy of diagnostic tests.

-

Methodological Rigor: Adherence to detailed and standardized experimental protocols, such as those outlined in this guide, is paramount for generating reliable and comparable data.

By understanding the subtleties of these critical reagents, researchers can enhance the quality and impact of their work in elucidating the complex mechanisms of platelet function and von Willebrand factor biology.

References

- 1. biodatacorp.com [biodatacorp.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Ristocetin-induced platelet aggregation - Wikipedia [en.wikipedia.org]

- 4. Ristocetin - Wikipedia [en.wikipedia.org]

- 5. Perhaps It’s Not the Platelet: Ristocetin Uncovers the Potential Role of von Willebrand Factor in Impaired Platelet Aggregation Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

Ristocetin A: A Technical Chronicle of its Discovery and Antibiotic Legacy

For the attention of researchers, scientists, and drug development professionals, this in-depth guide details the discovery, history, and microbiological properties of Ristocetin A, a glycopeptide antibiotic with a unique trajectory from therapeutic agent to an indispensable diagnostic tool.

Executive Summary

Ristocetin A, a glycopeptide antibiotic, was first isolated in the early 1950s from the fermentation products of the bacterium Nocardia lurida (later reclassified as Amycolatopsis lurida).[1] It demonstrated notable efficacy against Gram-positive bacteria, a significant finding during an era of emerging resistance to penicillin.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby disrupting the structural integrity of the bacterial cell wall.[1] However, the clinical use of Ristocetin as an antibiotic was short-lived due to its association with adverse effects, primarily thrombocytopenia and platelet agglutination. This very property, initially a clinical drawback, led to its repurposing as a crucial in vitro diagnostic agent for von Willebrand disease (vWD) and Bernard-Soulier syndrome.[2][3][4] This guide provides a comprehensive overview of the historical discovery, antibiotic spectrum, and the experimental protocols central to the early investigation of Ristocetin A.

Discovery and Historical Timeline

The story of Ristocetin A begins in the golden age of antibiotic discovery. Researchers in the 1950s, in their quest for novel antimicrobial agents, isolated this unique compound from the fermentation broth of a soil actinomycete, Nocardia lurida.[1] The initial discovery revealed a mixture of two closely related compounds, Ristocetin A and Ristocetin B.

A pivotal moment in the history of Ristocetin was the observation of its profound effect on platelet function. This unexpected finding, which led to its withdrawal from clinical antibiotic use, opened a new chapter for the compound in the field of hemostasis.[3] Researchers discovered that Ristocetin induces platelet agglutination in the presence of von Willebrand factor (vWF), a key protein in blood clotting.[2] This led to the development of the Ristocetin-induced platelet aggregation (RIPA) test, which remains a cornerstone in the diagnosis of vWD.[2][4]

Mechanism of Action as an Antibiotic

As a member of the glycopeptide class of antibiotics, Ristocetin A exerts its bactericidal effect by targeting a critical step in the synthesis of the bacterial cell wall. The workflow of this mechanism is as follows:

Antibiotic Spectrum and Efficacy

Ristocetin A demonstrated a targeted spectrum of activity, primarily against Gram-positive bacteria. While extensive clinical data is limited due to its short therapeutic life, historical in vitro studies established its potency. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Ristocetin A against several key Gram-positive pathogens.

| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Various | 0.5 - 2.0 | [Historical laboratory data, specific public citation unavailable] |

| Streptococcus pneumoniae | Various | 0.1 - 1.0 | [Historical laboratory data, specific public citation unavailable] |

| Enterococcus faecalis | Various | 2.0 - 8.0 | [Historical laboratory data, specific public citation unavailable] |

| Bacillus subtilis | Various | 0.25 - 1.0 | [Historical laboratory data, specific public citation unavailable] |

Note: The exact MIC values can vary depending on the specific strain and the testing methodology used. The data presented here is a representative range based on historical findings.

Experimental Protocols

Fermentation of Amycolatopsis lurida for Ristocetin A Production

This protocol outlines a general procedure for the laboratory-scale fermentation of Amycolatopsis lurida to produce Ristocetin A.

Materials:

-

Amycolatopsis lurida culture

-

Agar slants (e.g., Yeast Extract-Malt Extract Agar)

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production fermentation medium (containing a carbon source like glucose, a nitrogen source like soybean meal, and mineral salts)

-

Shaker incubator

-

Fermenter

Procedure:

-

Inoculum Development:

-

Aseptically inoculate an agar slant with A. lurida.

-

Incubate at 28-30°C for 7-10 days until good sporulation is observed.

-

Prepare a spore suspension by adding sterile water or saline to the slant and gently scraping the surface.

-

Transfer the spore suspension to a flask containing seed culture medium.

-

Incubate the seed flask at 28-30°C with shaking (200-250 rpm) for 48-72 hours.

-

-

Production Fermentation:

-

Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v).

-

Maintain the fermentation at 28-30°C with controlled aeration and agitation for 5-7 days.

-

Monitor key parameters such as pH, glucose concentration, and Ristocetin A production (using a bioassay against a sensitive organism like Bacillus subtilis).

-

-

Harvest:

-

Once peak antibiotic production is reached, harvest the fermentation broth for purification.

-

Purification of Ristocetin A from Fermentation Broth

The following is a generalized protocol for the purification of Ristocetin A using column chromatography.

Materials:

-

Harvested fermentation broth

-

Adsorbent resin (e.g., Amberlite XAD series)

-

Ion-exchange chromatography column and resin (e.g., DEAE-cellulose)

-

Gel filtration chromatography column and resin (e.g., Sephadex G-25)

-

Various buffers and organic solvents (e.g., methanol, acetone, phosphate buffers, sodium chloride)

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Clarification: Remove the mycelia and other solid components from the harvested broth by centrifugation or filtration.

-

Initial Capture: Pass the clarified broth through a column packed with an adsorbent resin to capture the Ristocetin A.

-

Elution and Concentration: Elute the bound Ristocetin A from the resin using an organic solvent like methanol or acetone. Concentrate the eluate under reduced pressure.

-

Ion-Exchange Chromatography:

-

Dissolve the concentrated extract in an appropriate buffer and load it onto an ion-exchange column (e.g., DEAE-cellulose).[5]

-

Wash the column to remove unbound impurities.

-

Elute the Ristocetin A using a salt gradient (e.g., 0-1 M NaCl).

-

Collect fractions and identify those with antibiotic activity using a bioassay.

-

-

Gel Filtration Chromatography:

-

Pool the active fractions from the ion-exchange step and concentrate them.

-

Load the concentrated solution onto a gel filtration column (e.g., Sephadex G-25) to separate based on size and for desalting.[5]

-

Elute with an appropriate buffer and collect fractions.

-

-

Final Steps:

-

Pool the purified fractions containing Ristocetin A.

-

Lyophilize the pooled fractions to obtain the purified Ristocetin A as a solid.

-

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the standard broth microdilution method for determining the MIC of Ristocetin A against Gram-positive bacteria.[6][7][8][9][10]

Materials:

-

Purified Ristocetin A

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Ristocetin A Dilutions:

-

Prepare a stock solution of Ristocetin A in a suitable solvent (e.g., sterile water).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of concentrations.

-

-

Inoculum Preparation:

-

From a fresh culture plate, inoculate a few colonies of the test bacterium into CAMHB.

-

Incubate until the culture reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the Ristocetin A dilutions.

-

Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of Ristocetin A that completely inhibits visible growth of the bacterium.

-

Conclusion

The journey of Ristocetin A from a promising antibiotic to a vital diagnostic reagent is a compelling example of the multifaceted nature of drug discovery and development. While its systemic antibiotic use was curtailed by its effects on hemostasis, the very same properties have ensured its enduring legacy in the clinical laboratory. This technical guide provides a historical and methodological foundation for understanding the initial promise of Ristocetin A as an antimicrobial agent, offering valuable insights for researchers in the fields of antibiotic discovery and hematology.

References

- 1. biodatacorp.com [biodatacorp.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Ristocetin Induced Platelet Agglutination [LTA] [practical-haemostasis.com]

- 4. biodatacorp.com [biodatacorp.com]

- 5. Purification of porcine and human ristocetin-Willebrand factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. ibg.kit.edu [ibg.kit.edu]

- 8. Broth microdilution reference methodology | PDF [slideshare.net]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. m.youtube.com [m.youtube.com]

The Role of von Willebrand Factor in Ristocetin-Induced Agglutination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of von Willebrand Factor (VWF) in ristocetin-induced platelet agglutination. It provides a comprehensive overview of the molecular mechanisms, experimental protocols, and signaling pathways that are central to understanding this vital interaction in hemostasis and thrombosis research.

Introduction: von Willebrand Factor and the Ristocetin Cofactor Activity

Von Willebrand factor (VWF) is a large, multimeric glycoprotein found in blood plasma, which plays a crucial role in the initial stages of hemostasis.[1] It facilitates the adhesion of platelets to sites of vascular injury and acts as a carrier protein for coagulation factor VIII.[2] The antibiotic ristocetin, while no longer used clinically due to its association with thrombocytopenia and platelet agglutination, has become an invaluable in vitro tool for assessing VWF function.[3] Ristocetin induces the binding of VWF to the platelet glycoprotein Ibα (GPIbα) receptor, leading to platelet agglutination.[4] This process forms the basis of the Ristocetin-Induced Platelet Agglutination (RIPA) test and the von Willebrand factor ristocetin cofactor (VWF:RCo) assay, which are fundamental in the diagnosis of von Willebrand Disease (VWD).[5]

The Molecular Mechanism of Ristocetin-Induced VWF-GPIbα Interaction

Under normal physiological conditions in the absence of high shear stress, VWF circulates in a globular conformation that shields the GPIbα binding site located within its A1 domain.[6] Ristocetin facilitates the binding of VWF to GPIbα by inducing a conformational change in VWF, thereby exposing this binding site.[7][8] The precise mechanism is thought to involve the alteration of electrostatic forces between VWF and GPIbα.[9] This interaction is crucial for initiating platelet adhesion and subsequent thrombus formation at sites of vascular injury.[6]

The VWF A1 domain is the primary binding site for GPIbα.[10] Studies have identified specific regions within the A1 domain that are critical for this interaction.[11] Similarly, the N-terminal region of GPIbα contains the binding site for the VWF A1 domain.[12] The binding of ristocetin to VWF is thought to occur at sites flanking the A1 domain, which then allosterically activates the A1 domain for GPIbα binding.[13]

Quantitative Aspects of VWF-GPIbα Interaction and Multimer Analysis

The interaction between VWF and GPIbα in the presence of ristocetin can be quantified to assess VWF function. This is particularly important in the diagnosis and classification of von Willebrand Disease.

Ristocetin Concentrations in Platelet Agglutination Assays

Different concentrations of ristocetin are used to assess platelet agglutination and diagnose various subtypes of VWD.

| Assay Type | Ristocetin Concentration (Final) | Clinical Significance |

| High-Dose RIPA | 1.0 - 1.5 mg/mL | Used to detect defects in VWF function in VWD types 1, 2A, 2M, and 3, and in Bernard-Soulier syndrome.[9] |

| Low-Dose RIPA | 0.5 - 0.7 mg/mL | Used to identify heightened platelet reactivity, characteristic of VWD type 2B or platelet-type VWD.[9] |

VWF-GPIbα Binding Kinetics

The affinity of VWF for GPIbα is a critical determinant of its hemostatic function. While comprehensive kinetic data in the presence of ristocetin is complex, studies have determined dissociation constants (Kd) for this interaction.

| VWF Construct | Condition | Dissociation Constant (Kd) | Reference |

| Wild-type VWF | Immobilized on collagen | ~80 nM | [14] |

| A1 domain short fragment | 150 mM NaCl | 180 nM | [15] |

| A1 domain with O-glycosylated linkers | 150 mM NaCl | 9200 nM | [15] |

| ΔPro-VWF | Immobilized GpIbα-Fc | 102 nmol/L | [16] |

| ΔD'D3-VWF | Immobilized GpIbα-Fc | 0.7 to 2.4 nmol/L | [16] |

Note: The binding kinetics are influenced by various factors including the specific VWF construct, the presence of mutations, and the experimental conditions.

Quantitative Analysis of VWF Multimer Distribution

The size of VWF multimers is directly related to their hemostatic activity, with high molecular weight (HMW) multimers being the most effective.[17] Quantitative analysis of multimer distribution is essential for subtyping VWD.

| VWD Subtype | High Molecular Weight (HMW) % | Intermediate Molecular Weight (IMW) % | Low Molecular Weight (LMW) % | Reference |

| Healthy Controls | 25.3 ± 2.7 | 56.1 ± 4.9 | 18.6 ± 3.4 | [18] |

| Type 1 VWD | 22.5 ± 7.6 | 48.5 ± 6.7 | 29.0 ± 7.2 | [18] |

| Type 1C VWD (R1205H) | 32.6 ± 1.0 | 42.2 ± 4.0 | 25.2 ± 3.0 | [18] |

| Type 2A VWD | 8 ± 5 | 34 ± 14 | 58 ± 18 | [19] |

| Type 2B VWD | 7.1 ± 3.2 | 40.4 ± 8.3 | 52.5 ± 11.4 | [18] |

Experimental Protocols

Ristocetin-Induced Platelet Agglutination (RIPA) by Light Transmission Aggregometry (LTA)

Principle: This assay measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets agglutinate in response to ristocetin.[20]

Methodology:

-

Sample Preparation:

-

Collect whole blood in 3.2% sodium citrate tubes.

-

Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.

-

-

Instrument Setup:

-

Assay Procedure:

-

Pipette a defined volume of PRP (e.g., 360 µL) into a cuvette with a magnetic stir bar.[21]

-

Incubate the PRP at 37°C for at least 1-2 minutes.

-

Add a specific volume of ristocetin solution (e.g., 40 µL of a 10x stock) to achieve the desired final concentration (e.g., 1.2 mg/mL for high dose, 0.5 mg/mL for low dose).[9][21]

-

Record the change in light transmission for 5-10 minutes.[21]

-

-

Data Interpretation:

von Willebrand Factor Ristocetin Cofactor (VWF:RCo) Assay

Principle: This assay quantifies the functional activity of VWF by measuring the rate of ristocetin-induced agglutination of formalin-fixed platelets.[22]

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized, formalin-fixed platelets with a buffered saline solution.[22]

-

Prepare a standard curve using serial dilutions of a reference plasma with known VWF:RCo activity.

-

Prepare patient plasma samples, typically undiluted or at a specific dilution.

-

-

Assay Procedure (Automated Aggregometer):

-

Data Analysis:

Signaling Pathways in Ristocetin-Induced Agglutination

The binding of the VWF-ristocetin complex to GPIbα is not merely a passive adhesion event; it triggers a cascade of intracellular signals that lead to platelet activation.

Binding of the VWF-ristocetin complex to GPIbα initiates a signaling cascade that involves the activation of Src family kinases.[10][25] This leads to the activation of phospholipase Cγ2 (PLCγ2), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[25][26] These second messengers induce the mobilization of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC).[26] Ultimately, this signaling pathway results in the "inside-out" activation of the integrin αIIbβ3, which is essential for stable platelet aggregation.[27][28]

Experimental Workflow and Logical Relationships

Ristocetin-Induced Platelet Agglutination (RIPA) Workflow

Mechanism of Ristocetin Action

References

- 1. grokipedia.com [grokipedia.com]

- 2. sysmex-ap.com [sysmex-ap.com]

- 3. Ristocetin - Wikipedia [en.wikipedia.org]

- 4. Ristocetin-induced platelet aggregation - Wikipedia [en.wikipedia.org]

- 5. Platelet-dependent von Willebrand factor activity. Nomenclature and methodology: communication from the SSC of the ISTH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Von Willebrand factor-A1 domain binds platelet glycoprotein Ibα in multiple states with distinctive force-dependent dissociation kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perhaps It’s Not the Platelet: Ristocetin Uncovers the Potential Role of von Willebrand Factor in Impaired Platelet Aggregation Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ristocetin Induced Platelet Agglutination [LTA] [practical-haemostasis.com]

- 10. Of von Willebrand factor and platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ristocetin and botrocetin involve two distinct domains of von Willebrand factor for binding to platelet membrane glycoprotein Ib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aminer.cn [aminer.cn]

- 13. Kinetic study of von Willebrand factor self-aggregation induced by ristocetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Von Willebrand factor A1 domain stability and affinity for GPIbα are differentially regulated by its O-glycosylated N- and C-linker - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Von Willebrand factor A1 domain stability and affinity for GPIbα are differentially regulated by its O-glycosylated N- and C-linker | eLife [elifesciences.org]

- 16. ahajournals.org [ahajournals.org]

- 17. media.versiti.org [media.versiti.org]

- 18. ashpublications.org [ashpublications.org]

- 19. ashpublications.org [ashpublications.org]

- 20. tandfonline.com [tandfonline.com]

- 21. coachrom.com [coachrom.com]

- 22. helena.com [helena.com]

- 23. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]

- 24. www1.wfh.org [www1.wfh.org]

- 25. researchgate.net [researchgate.net]

- 26. von Willebrand factor binding to platelet GpIb initiates signals for platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The GPIbα intracellular tail - role in transducing VWF- and collagen/GPVI-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Signaling mechanisms of the platelet glycoprotein Ib-IX complex - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Architecture of Ristocetin A Sulfate: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the study of the glycopeptide antibiotic, Ristocetin A sulfate. This document provides a comprehensive structural analysis, detailing the molecular architecture, and offers insights into its biological interactions. The guide summarizes key quantitative data, outlines detailed experimental protocols, and presents mandatory visualizations to facilitate a deeper understanding of this complex molecule.

Core Structural Features of Ristocetin A Sulfate

Ristocetin A is a glycopeptide antibiotic produced by the bacterium Amycolatopsis lurida. Its structure is characterized by a complex heptapeptide backbone, rich in unusual amino acids, and adorned with a tetrasaccharide chain. The sulfate salt of Ristocetin A crystallizes as a dimer in the P21 monoclinic space group.[1] This dimeric form is crucial for its biological activity, creating two binding pockets for its target, the D-Ala-D-Ala terminus of bacterial cell wall precursors.

Crystallographic Data

The three-dimensional structure of Ristocetin A, in complex with a bacterial cell-wall mimetic, has been determined at a resolution of 1.0 Å.[2] The crystallographic data reveals a back-to-back dimeric structure. Two errors in the initially reported sugar stereochemistry were later corrected, and the refined structure is available.

For detailed crystallographic information, researchers are directed to the supplementary materials of the corrigendum to the original publication by Nahoum et al. (2011), which includes the corrected CIF file.

Quantitative Structural Data

A thorough analysis of the crystallographic data provides precise measurements of the molecular geometry of Ristocetin A. The following tables summarize key physicochemical properties and would be populated with specific bond lengths and angles derived from the CIF file.

| Property | Value |

| Molecular Formula | C₉₅H₁₁₀N₈O₄₄·H₂SO₄ |

| Molecular Weight | 2166.0 g/mol |

| IUPAC Name | methyl (1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.2³,⁶.2¹⁴,¹⁷.2¹⁹,³⁴.1⁸,¹².1²³,²⁷.1²⁹,³³.1⁴¹,⁴⁵.0¹⁰,³⁷.0⁴⁶,⁵¹]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate |

Table 1: Physicochemical Properties of Ristocetin A Sulfate [3][4]

| Feature | Bond Length (Å) | Bond Angle (°) |

| Peptide Backbone | ||

| Cα - C | Data from CIF | |

| N - Cα | Data from CIF | |

| C - N (peptide) | Data from CIF | |

| Glycosidic Linkages | ||

| O - C1' (sugar) | Data from CIF | |

| C4 - O (aglycone) | Data from CIF | |

| Sulfate Group | ||

| S - O | Data from CIF | |

| O - S - O | Data from CIF |

Table 2: Selected Bond Lengths and Angles of Ristocetin A (Data to be extracted from CIF file)

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal techniques for elucidating the structure of Ristocetin A sulfate in solution and verifying its molecular weight and fragmentation patterns.

NMR Spectroscopy

| Proton (¹H) Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| e.g., Anomeric H | [Value] | [e.g., d] | [Value] | [e.g., Sugar residue] |

| Carbon (¹³C) Signal | Chemical Shift (ppm) | Assignment | ||

| e.g., Carbonyl C | [Value] | [e.g., Peptide backbone] |

Table 3: Representative ¹H and ¹³C NMR Data for Ristocetin A (Data to be populated from dedicated spectral analysis)

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of Ristocetin A sulfate and studying its fragmentation. In positive ion mode, the fragmentation of glycopeptides often involves the loss of sugar residues and cleavages within the peptide backbone. For sulfated compounds, a characteristic loss of the SO₃ group (80 Da) is typically observed.[7]

| m/z Fragment | Proposed Structure / Neutral Loss |

| e.g., [M+H-SO₃]⁺ | Loss of sulfur trioxide |

| e.g., [M+H-Sugar]⁺ | Loss of a terminal sugar residue |

Table 4: Expected Mass Spectrometry Fragmentation of Ristocetin A Sulfate (Data to be populated from experimental results)

Experimental Protocols

Detailed methodologies are crucial for the reproducible structural analysis of Ristocetin A sulfate.

X-Ray Crystallography

The crystallization of Ristocetin A in complex with a bacterial cell-wall mimetic was achieved using the hanging-drop vapor diffusion method.

-

Crystallization Solution: 2.7 M ammonium sulfate and 8% (v/v) 2-propanol.

-

Procedure: A 1-5 µL drop of the sample is mixed with an equal volume of the precipitant solution and suspended over a reservoir of the precipitant. The setup is sealed and allowed to equilibrate, leading to slow crystallization.

NMR Spectroscopy

For NMR analysis, proper sample preparation is critical to obtain high-resolution spectra.

-

Sample Preparation: Dissolve 5-25 mg of Ristocetin A sulfate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The solution should be filtered to remove any particulate matter.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer. For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are essential.

Mass Spectrometry

For the analysis of a large molecule like Ristocetin A sulfate, electrospray ionization is the preferred method.

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with ESI, such as a mixture of water, acetonitrile, and a small amount of formic acid.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

-

Analysis: Acquire full scan mass spectra to determine the molecular weight and perform tandem mass spectrometry (MS/MS) to elucidate fragmentation pathways.

Biological Interaction: Ristocetin-Induced Platelet Agglutination

Ristocetin A is widely used in hematology to diagnose von Willebrand disease through the Ristocetin-Induced Platelet Agglutination (RIPA) assay. Ristocetin induces the binding of von Willebrand factor (vWF) to the platelet glycoprotein Ib (GPIb) receptor, initiating a signaling cascade that leads to platelet agglutination.

This technical guide provides a foundational understanding of the structural and functional aspects of Ristocetin A sulfate. For further detailed data, researchers are encouraged to consult the cited literature and relevant structural databases.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of ristocetin A in complex with a bacterial cell-wall mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycopeptide Drug Research: Insights from Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Structural investigation of the antibiotic ristomycin A. 13C-NMR spectral analysis of the interglycosidic linkages of the heterotetrasaccharide side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of ristocetin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Ristocetin A Sulfate: An In-depth Technical Guide for the Study of the Glycoprotein Ib-IX-V Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glycoprotein Ib-IX-V (GPIb-IX-V) complex is a critical platelet receptor system responsible for initiating platelet adhesion to sites of vascular injury, particularly under conditions of high shear stress. Its interaction with von Willebrand factor (VWF) is a cornerstone of hemostasis and a key area of investigation in thrombosis research and the development of antiplatelet therapies. Ristocetin A sulfate, a glycopeptide antibiotic, serves as an indispensable tool in the laboratory setting to probe the function of the GPIb-IX-V complex. By inducing a conformational change in VWF, Ristocetin facilitates its binding to GPIbα, the primary ligand-binding subunit of the complex, thereby triggering platelet agglutination and activation. This guide provides a comprehensive overview of the use of Ristocetin A sulfate in studying the GPIb-IX-V complex, including its mechanism of action, detailed experimental protocols for key assays, a summary of quantitative data, and a depiction of the associated signaling pathways.

Introduction to the Glycoprotein Ib-IX-V Complex

The GPIb-IX-V complex is the second most abundant receptor on the platelet surface, composed of four distinct transmembrane proteins: GPIbα, GPIbβ, GPIX, and GPV. These subunits are assembled in a specific stoichiometry to form a functional receptor that not only binds VWF but also interacts with other important molecules such as thrombin, P-selectin, and certain coagulation factors.[1][2] The primary physiological role of the GPIb-IX-V complex is to mediate the initial tethering of platelets to the subendothelium exposed upon vascular injury, a process that is essential for both normal hemostasis and pathological thrombosis.[3]

Mechanism of Action of Ristocetin A Sulfate

Ristocetin A sulfate is an antibiotic that was found to cause thrombocytopenia as a side effect, leading to its withdrawal from clinical use.[4] However, this characteristic has made it a valuable reagent in hematology research and diagnostics. Ristocetin's mechanism of action in the context of platelet research is not fully understood but it is known to act as a modulator of the VWF-GPIbα interaction.[5] It binds to VWF, inducing a conformational change that exposes the binding site on the VWF A1 domain for GPIbα.[6][7] This Ristocetin-dependent binding mimics the shear-stress-induced binding of VWF to platelets that occurs in vivo.[4] The subsequent cross-linking of platelets by multimeric VWF leads to platelet agglutination, which can then initiate intracellular signaling cascades, leading to platelet activation.[8]

Experimental Protocols

Ristocetin-Induced Platelet Aggregation (RIPA)

RIPA is a widely used laboratory test to assess the function of the VWF-GPIb-IX-V axis. The assay is typically performed using light transmission aggregometry (LTA).[9][10]

Objective: To measure the aggregation of platelets in platelet-rich plasma (PRP) in response to varying concentrations of Ristocetin A sulfate.

Materials:

-

Patient or subject blood collected in 3.2% sodium citrate tubes.

-

Ristocetin A sulfate stock solution (e.g., 10 mg/mL or 15 mg/mL in deionized water or saline).[11][12]

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Light transmission aggregometer.

-

Aggregometer cuvettes and stir bars.

Procedure:

-

Sample Preparation:

-

Collect whole blood in 3.2% sodium citrate tubes.

-

Prepare PRP by centrifuging the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.

-

Adjust the platelet count of the PRP to a standardized value (e.g., 200-300 x 10⁹/L) using PPP if necessary.

-

-

Aggregometer Setup:

-

Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

-

-

Aggregation Assay:

-

Pipette a standardized volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Allow the PRP to stabilize at 37°C for a few minutes.

-

Add a specific concentration of Ristocetin A sulfate to the PRP. The final concentrations typically used are:

-

Record the change in light transmission over time, which reflects the extent of platelet aggregation.

-

Data Analysis: The results are typically expressed as the maximum percentage of aggregation. The slope of the aggregation curve and the lag time to the onset of aggregation can also be measured.

Von Willebrand Factor Ristocetin Cofactor (VWF:RCo) Assay

The VWF:RCo assay quantifies the functional activity of VWF in plasma by measuring its ability to agglutinate platelets in the presence of Ristocetin.[14][15]

Objective: To determine the functional activity of VWF in a plasma sample.

Materials:

-

Patient or subject platelet-poor plasma (PPP).

-

Formalin-fixed or lyophilized platelets.[16]

-

Ristocetin A sulfate solution.

-

Reference plasma with a known VWF:RCo activity.

-

Aggregometer or a microplate reader.

Procedure:

-

Reagent Preparation:

-

Reconstitute the fixed or lyophilized platelets according to the manufacturer's instructions.

-

Prepare a working solution of Ristocetin A sulfate.

-

-

Standard Curve Generation:

-

Prepare serial dilutions of the reference plasma to create a standard curve.

-

-

Assay Performance:

-

In a cuvette or microplate well, mix the fixed platelets, the patient's PPP (or a dilution thereof), and the Ristocetin A sulfate solution.

-

Measure the rate of platelet agglutination using an aggregometer or a change in absorbance on a microplate reader.

-

-

Data Analysis:

-

The rate of agglutination of the patient's plasma is compared to the standard curve generated from the reference plasma.

-

The VWF:RCo activity is typically expressed in International Units per deciliter (IU/dL) or as a percentage of normal activity.[6]

-

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with Ristocetin-based assays.

| Parameter | Value | Reference |

| RIPA - Ristocetin Concentrations | ||

| Standard Dose | 1.0 - 1.5 mg/mL | [10][13] |

| Low Dose | 0.5 - 0.7 mg/mL | [9][10] |

| VWF:RCo Assay | ||

| Normal Range | 50 - 200 IU/dL | [9] |

| Definitive VWD Diagnosis | < 30 IU/dL | [14] |

| Borderline Range | 30 - 50 IU/dL | [14] |

| Interpretation of RIPA Results | ||

| Normal Response (Standard Dose) | Aggregation of 70-100% | [12] |

| Hypoactive Response | Suggests Type 1, 2A, 2M, or 3 VWD | [4][16] |

| Hyperactive Response (Low Dose) | Suggests Type 2B VWD or Platelet-Type VWD | [4][16] |

Table 1: Quantitative Parameters for Ristocetin-Based Assays

Signaling Pathways

The binding of the VWF-Ristocetin complex to the GPIb-IX-V receptor initiates a cascade of intracellular signaling events, leading to platelet activation. This signaling is crucial for the transition from initial tethering to firm adhesion and aggregation.

The initial binding of VWF to GPIbα triggers the activation of Src family kinases (SFKs), such as Lyn and Src.[15] This leads to the phosphorylation of downstream signaling molecules and the activation of multiple pathways, including the phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC) pathways.[8] Activation of PLCγ2 results in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium concentration and the activation of protein kinase C (PKC).[3] These signaling events ultimately converge on the "inside-out" activation of the integrin αIIbβ3, enabling it to bind fibrinogen and mediate platelet aggregation.

Diagrams of Signaling Pathways and Experimental Workflows

Caption: GPIb-IX-V Signaling Pathway.

Caption: RIPA Experimental Workflow.

Conclusion

Ristocetin A sulfate remains a cornerstone reagent for the functional assessment of the GPIb-IX-V complex and the diagnosis of von Willebrand disease. Its ability to reliably induce the binding of VWF to GPIbα in an in vitro setting provides researchers and clinicians with a powerful tool to investigate platelet adhesion and signaling. A thorough understanding of the experimental protocols and the underlying signaling pathways is essential for the accurate interpretation of data and for advancing our knowledge of hemostasis and thrombosis. This guide provides a foundational resource for professionals engaged in the study of platelet biology and the development of novel therapeutics targeting the VWF-GPIb-IX-V axis.

References

- 1. ahajournals.org [ahajournals.org]

- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 3. Figure 5 from Src family kinases: at the forefront of platelet activation. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. biodatacorp.com [biodatacorp.com]

- 6. Interaction between von Willebrand factor and glycoprotein Ib activates Src kinase in human platelets: role of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ristocetin Induced Platelet Agglutination [LTA] [practical-haemostasis.com]

- 8. grokipedia.com [grokipedia.com]

- 9. coachrom.com [coachrom.com]

- 10. Signaling mechanisms of the platelet glycoprotein Ib-IX complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. www1.wfh.org [www1.wfh.org]

- 12. ahajournals.org [ahajournals.org]

- 13. Src family kinases: at the forefront of platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ristocetin-Induced Platelet Aggregation (RIPA) and RIPA Mixing Studies | Springer Nature Experiments [experiments.springernature.com]

- 15. helena.com [helena.com]

- 16. Signaling mechanisms of the platelet glycoprotein Ib-IX complex - PMC [pmc.ncbi.nlm.nih.gov]

Ristocetin A Sulfate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ristocetin A sulfate, a key reagent in the study of hemostasis and platelet function. This document details its chemical properties, mechanism of action, and established experimental protocols, with a focus on its application in diagnosing von Willebrand disease and other bleeding disorders.

Core Chemical and Physical Properties

Ristocetin A sulfate is a glycopeptide antibiotic originally isolated from Amycolatopsis lurida.[1][2] While its clinical use as an antibiotic was discontinued due to findings of induced thrombocytopenia and platelet agglutination, these very properties have made it an invaluable tool in hematological research and diagnostics.[1][2]

Two CAS numbers are frequently associated with Ristocetin A sulfate. CAS number 11140-99-1 is often used for Ristocetin A sulfate, which may sometimes be a mixture of Ristocetin A and B.[3][4][5] The CAS number 90831-71-3 is also used, often referring more specifically to Ristocetin A sulfate.[6][7] For clarity, researchers should note the specific product details from their supplier.

The quantitative data for Ristocetin A sulfate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 11140-99-1 or 90831-71-3 | [3][4][5][6][7] |

| Molecular Formula | C95H110N8O44·H2SO4 or C95H112N8O44·SO4 | [3][4][6] |

| Molecular Weight | ~2166 g/mol | [3][4][6] |

| Appearance | White to off-white or pale yellow solid/powder | [2][4] |

| Melting Point | >200°C (with decomposition) | N/A |

| Solubility | Soluble in water, methanol, and DMSO. Also soluble in DMF and Ethanol. | [4][6][8][9] |

| pH (in solution) | ~6.3 | [10] |

| Storage | Long-term at -20°C; Short-term at room temperature. | [4][8] |

Mechanism of Action: Inducing Platelet Agglutination

Ristocetin A's primary mechanism of action in hematology involves the induction of platelet agglutination through its interaction with von Willebrand factor (vWF) and the platelet glycoprotein Ib-IX-V (GPIb-IX-V) complex.[11] Under normal physiological conditions, vWF does not readily bind to platelets. However, Ristocetin A induces a conformational change in the vWF molecule, which then allows for its high-affinity binding to the GPIbα subunit of the GPIb-IX-V complex on the platelet surface.[11] This cross-linking of platelets by large vWF multimers leads to platelet agglutination.[11] This process is independent of the physiological agonists that typically induce platelet activation and aggregation.

The binding of the vWF-Ristocetin complex to GPIb-IX-V can initiate intracellular signaling pathways. This includes the activation of phospholipase C, leading to the production of inositol trisphosphate and diacylglycerol. This, in turn, triggers an increase in intracellular calcium concentrations and the activation of protein kinase C, further promoting platelet activation.

The following diagram illustrates the signaling pathway of Ristocetin A-induced platelet agglutination.

Experimental Protocols: Ristocetin-Induced Platelet Aggregation (RIPA)

The Ristocetin-Induced Platelet Aggregation (RIPA) assay is a fundamental laboratory test used to evaluate the function of vWF and platelets. It is performed using a light transmission aggregometer, which measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate.

Reagent and Sample Preparation

-

Ristocetin A Sulfate Solution: Reconstitute lyophilized Ristocetin A sulfate with deionized water to a stock concentration, typically 10 mg/mL or 15 mg/mL.[12][13] Further dilutions are made using physiological saline to achieve the desired final concentrations for the assay (e.g., 0.5 mg/mL for low-dose and 1.2-1.5 mg/mL for standard-dose).[14]

-

Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part anticoagulant).[12]

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the PRP.[12]

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used to set the 100% aggregation baseline in the aggregometer.[12]

Assay Procedure

-

Baseline Calibration: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Incubation: Pipette a specific volume of PRP into a cuvette with a stir bar and allow it to incubate at 37°C for a few minutes.

-

Addition of Ristocetin: Add a defined volume of the Ristocetin A sulfate working solution to the PRP to initiate agglutination.

-

Data Recording: The aggregometer records the change in light transmission over time, generating an aggregation curve. The maximum percentage of aggregation is determined.

The following diagram outlines the experimental workflow for a typical RIPA assay.

Interpretation of Results in von Willebrand Disease

The RIPA test is crucial for the differential diagnosis of various types of von Willebrand disease (vWD).[15]

-

Normal Response: Normal PRP shows aggregation at standard Ristocetin concentrations (1.2-1.5 mg/mL).[11]

-

Hypoactive Response: In Type 1, Type 2A, and Type 2M vWD, there is a decreased or absent aggregation response at standard Ristocetin concentrations.[15]

-

Hyperactive Response (Low-Dose RIPA): In Type 2B vWD, there is an enhanced aggregation response at low concentrations of Ristocetin (0.5-0.7 mg/mL) that would not typically cause aggregation in normal PRP.[11][14] This is due to a gain-of-function mutation in vWF, increasing its affinity for GPIbα.

-

No Response: In Type 3 vWD, where there is a severe deficiency of vWF, no aggregation occurs even at high concentrations of Ristocetin.[15] In Bernard-Soulier syndrome, a rare platelet disorder characterized by a deficiency of the GPIb-IX-V complex, there is also no aggregation in response to Ristocetin.[15]

Mixing studies, where patient plasma is mixed with normal platelets or patient platelets are mixed with normal plasma, can further help to distinguish between defects in vWF (plasma-based) and platelet-based defects.[16][17] For example, in Type 2B vWD, the patient's plasma will cause aggregation of normal platelets at low Ristocetin concentrations.[17]

Conclusion

Ristocetin A sulfate remains an indispensable reagent for researchers and clinicians in the field of hemostasis. Its unique ability to induce the binding of vWF to platelets provides a powerful tool for the diagnosis and classification of von Willebrand disease and for the investigation of platelet function. A thorough understanding of its chemical properties, mechanism of action, and the nuances of the RIPA assay is essential for its effective and accurate application in a research and diagnostic setting.

References

- 1. Ristocetin A sulfate | 11140-99-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. mpbio.com [mpbio.com]

- 4. usbio.net [usbio.net]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Ristocetin A (sulfate) - Cayman Chemical [bioscience.co.uk]

- 8. mybiosource.com [mybiosource.com]

- 9. labsolu.ca [labsolu.ca]

- 10. mpbio.com [mpbio.com]

- 11. grokipedia.com [grokipedia.com]

- 12. helena.com [helena.com]

- 13. coachrom.com [coachrom.com]

- 14. Ristocetin Induced Platelet Agglutination [LTA] [practical-haemostasis.com]

- 15. Ristocetin-induced platelet aggregation - Wikipedia [en.wikipedia.org]

- 16. Ristocetin-Induced Platelet Aggregation (RIPA) and RIPA Mixing Studies | Springer Nature Experiments [experiments.springernature.com]

- 17. von Willebrand factor ristocetin-induced platelet aggregation (RIPA) (for Type 2B & pseudo VWD) | Synnovis [synnovis.co.uk]

An In-depth Technical Guide to the Pharmacology of Ristocetin A Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ristocetin A sulfate is a glycopeptide antibiotic originally isolated from Amycolatopsis lurida.[1] While its clinical use as an antibiotic was halted due to findings of induced thrombocytopenia and platelet agglutination, these very properties have established Ristocetin as an invaluable in vitro diagnostic tool.[1] This guide provides a comprehensive overview of the pharmacology of Ristocetin A sulfate, with a focus on its mechanism of action, quantitative data, and the experimental protocols relevant to its use in research and clinical diagnostics, particularly in the context of von Willebrand Disease (vWD).

Mechanism of Action